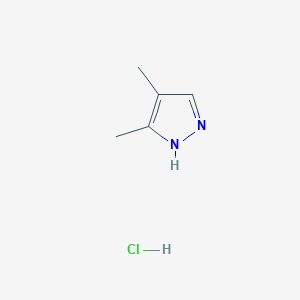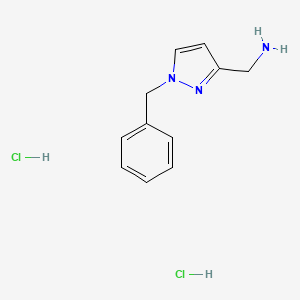
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride
説明
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride, also known as DSC, is a compound in the field of chemistry. It has a molecular formula of C5H10ClNO3S and a molecular weight of 199.66 .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl chloride group attached to a dimethylcarbamoyl ethane group . The InChI code for this compound is 1S/C5H10ClNO3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3 .科学的研究の応用
Chemistry and Toxicology
A significant amount of research has focused on understanding the chemistry and potential toxicological impacts of related sulfonyl halides. For instance, a review of mutagenicity data for acyl/sulfonyl halides has questioned the perceived mutagenic potential of this class of compounds, suggesting that some in silico models may overestimate their risks. This research underscores the importance of critical evaluation of mutagenicity predictions and highlights the complexity of interpreting Ames test results for these compounds (Amberg et al., 2015).
Environmental Health and Safety
Concerning occupational health, studies on chlorinated aliphatic solvents, which share chemical features with sulfonyl chlorides, have been linked to various adverse health effects. This research emphasizes the need for understanding exposure risks and developing safer handling practices for these chemicals (Ruder, 2006).
Solvent Applications
The properties of dimethyl sulfoxide (DMSO) provide a parallel for understanding solvent interactions, which may be relevant for 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride's potential uses. DMSO's role as a solvent in various research and industrial applications, due to its low toxicity and ability to enhance membrane permeability, offers insights into how related compounds could be utilized (Kiefer et al., 2011).
Pharmaceutical Development
In pharmaceutical research, the control and analysis of potential genotoxic impurities in new drug substances are critical. This includes sulfonate esters, which are closely related to sulfonyl chlorides. The evolution of analytical methodologies to detect these impurities underscores the importance of stringent quality control in drug development (Elder et al., 2008).
Biomedical Research
Research on sulfonamides, a category related to sulfonyl chlorides, highlights the medicinal chemistry aspects of these compounds. Their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties reflect the broad potential of sulfur-containing motifs in drug discovery. This work suggests avenues for exploring this compound in similar contexts (Azevedo-Barbosa et al., 2020).
特性
IUPAC Name |
1-(dimethylamino)-1-oxopropane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOJSGSVGKIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601248-25-2 | |
| Record name | 1-(dimethylcarbamoyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)









